8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

AMPA receptor antagonism Glutamate receptor pharmacology Triazoloquinoxaline SAR

8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 92473-50-2) is a heterocyclic small molecule (C10H7ClN4O2, MW 250.64 g/mol) belonging to the triazoloquinoxaline-1,4-dione class. This scaffold is recognized as a privileged structure for antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors, a mechanism relevant to neurological disorders including epilepsy, neurodegeneration, and ischemia.

Molecular Formula C10H7ClN4O2
Molecular Weight 250.64 g/mol
CAS No. 92473-50-2
Cat. No. B15066637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
CAS92473-50-2
Molecular FormulaC10H7ClN4O2
Molecular Weight250.64 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)N3C(=NNC3=O)C1=O
InChIInChI=1S/C10H7ClN4O2/c1-14-6-3-2-5(11)4-7(6)15-8(9(14)16)12-13-10(15)17/h2-4H,1H3,(H,13,17)
InChIKeyIPDNAEIPIHEZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 92473-50-2): Compound Identity and Core Pharmacophore Context


8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 92473-50-2) is a heterocyclic small molecule (C10H7ClN4O2, MW 250.64 g/mol) belonging to the triazoloquinoxaline-1,4-dione class [1]. This scaffold is recognized as a privileged structure for antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors, a mechanism relevant to neurological disorders including epilepsy, neurodegeneration, and ischemia [2]. The compound features a chlorine atom at position 8 and a methyl group at position 5 on the core tetracyclic ring system, distinguishing it from other positional isomers and unsubstituted analogs within the class.

Why 8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione Cannot Be Replaced by Generic Analogs


Within the triazoloquinoxaline-1,4-dione series, the precise position of halogen substitution critically modulates receptor affinity, selectivity, and physiochemical properties . The target compound's 8-chloro substitution pattern is distinct from the 6-chloro (CAS 90042-27-6) and 7-chloro (CAS 80708-35-6) positional isomers, as well as the unsubstituted parent 5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (RHC-2851, CAS 80708-30-1) . In this pharmacophore class, even a single positional shift of the chlorine atom can alter the electrostatic surface potential and hydrogen-bonding network at the receptor orthosteric site, leading to differential AMPA receptor antagonism profiles [1]. Generic substitution without verifying isomer-specific potency, selectivity, and physicochemical properties risks selecting a compound with suboptimal binding kinetics, unpredictable off-target effects, or altered metabolic stability, directly undermining experimental reproducibility or lead optimization campaigns.

Quantitative Differentiation Evidence for 8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione


Critical Evidence Gap: Absence of Public-Domain Comparative Pharmacological Data

An exhaustive search of primary literature, patents, and authoritative databases (PubMed, PubChem, BindingDB, ChEMBL, Google Patents) performed on 2026-05-11 failed to identify any public-domain study that simultaneously satisfies the following conditions for 8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 92473-50-2) and at least one comparator: (i) reports a quantitative pharmacological endpoint (e.g., IC50, Ki, EC50) in a defined assay system, and (ii) reports the identical endpoint for a named comparator compound under matched conditions. The parent patent EP0698024B1 and related class-level reviews describe the triazoloquinoxaline-1,4-dione scaffold as AMPA receptor antagonists [1], but do not disclose numerical IC50 or Ki values for the specific 8-chloro-5-methyl substitution pattern against any comparator. The absence of publicly available comparative data constitutes the most significant procurement-relevant finding: the compound's differentiation value proposition remains empirically unvalidated in the open scientific record. Any procurement decision must therefore be guided by the investigator's proprietary structure-activity relationship (SAR) hypotheses or internal screening data rather than published evidence.

AMPA receptor antagonism Glutamate receptor pharmacology Triazoloquinoxaline SAR

Positional Isomer Differentiation: Physicochemical Property Landscape

The three monochloro-5-methyl positional isomers (6-Cl, 7-Cl, 8-Cl) share identical molecular formula (C10H7ClN4O2) and molecular weight (250.64 g/mol) but differ in the spatial orientation of the chlorine substituent on the benzo-fused ring . This positional variation is predicted to alter key physicochemical descriptors relevant to in vitro assay performance and sample handling. The 8-chloro isomer positions the electron-withdrawing chlorine atom para to the N-5 methyl-bearing nitrogen and meta to the triazole-fused ring junction, creating a distinct dipole moment and molecular electrostatic potential surface compared to the 6-chloro (ortho-like orientation) and 7-chloro (meta-like orientation) isomers [1]. While experimental logP, solubility, and chromatographic retention time data remain proprietary or unpublished for this specific compound set, the class-level inference is that positional isomerism in halogenated triazoloquinoxalines affects both reversed-phase HPLC retention and receptor binding pose geometry [2]. The 8-chloro substitution pattern eliminates intramolecular steric interactions present in the 6-chloro isomer (peri-interaction with N-5 methyl) and avoids electronic effects associated with the 7-chloro substitution adjacent to the quinoxaline bridgehead.

Positional isomer SAR Lipophilicity Chromatographic retention

AMPA Receptor Antagonism Class-Level Potency Range from Patent Disclosure

Patent EP0698024B1 establishes the triazoloquinoxaline-1,4-dione class as AMPA receptor antagonists and describes an in vitro radioligand displacement assay using [3H]-AMPA on rat cortical membranes for determining IC50 values [1]. The patent teaches that preferred compounds of the invention exhibit IC50 values below 500 nM in this assay [1]. However, the patent does not enumerate individual IC50 values for specific substitution patterns, including the 8-chloro-5-methyl derivative. The class-level inference is that 8-chloro-5-methyl substitution falls within the patent's Markush claims (R1 = halogen, R2 = C1-6-alkyl), which are asserted to produce AMPA antagonistic activity [1]. This establishes a regulatory and intellectual property context: the 8-chloro-5-methyl compound is claimed as an AMPA antagonist within the patent's scope, though its specific potency rank relative to positional isomers remains undisclosed [1]. Comparable series from independent academic publications on triazoloquinoxaline-1,4-diones report AMPA receptor binding Ki values in the range of 50 nM to 5 µM, with halogen substitution at the benzo-ring strongly influencing affinity [2].

AMPA receptor Radioligand binding IC50

Application Scenarios for 8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione Based on Available Evidence


Positional Isomer SAR Profiling in AMPA Receptor Antagonist Lead Optimization

The 8-chloro-5-methyl derivative serves as a critical positional isomer probe for establishing chlorine substitution SAR around the triazoloquinoxaline-1,4-dione core. When procured alongside the 6-chloro (CAS 90042-27-6) and 7-chloro (CAS 80708-35-6) isomers, researchers can generate internal comparative IC50 data in [3H]-AMPA radioligand displacement assays to map the electronic and steric requirements of the AMPA receptor orthosteric site . The 8-chloro substitution pattern is predicted to orient the chlorine atom toward a distinct subpocket compared to other isomers, making it essential for comprehensive SAR analysis.

Pharmacophore Model Validation and Molecular Docking Studies

The 8-chloro isomer provides a key test ligand for validating computational pharmacophore models of AMPA receptor antagonism. Its unique electrostatic surface, arising from the para-disposition of chlorine relative to the N-5 methyl group, allows researchers to probe the directionality of halogen-bonding interactions at the receptor binding site [1]. Molecular docking studies utilizing this isomer, alongside the 6-chloro and 7-chloro analogs, can discriminate between plausible binding poses based on activity cliff analysis once internal biological data are generated.

Reference Standard for Analytical Method Development and Isomer Separation

The identical molecular formula (C10H7ClN4O2, MW 250.64) of the 6-, 7-, and 8-chloro positional isomers necessitates robust chromatographic separation methods for quality control and reaction monitoring . The 8-chloro-5-methyl compound serves as an analytical reference standard for developing HPLC or UPLC methods capable of baseline-resolving the three positional isomers, a prerequisite for purity assessment in both compound procurement and synthetic chemistry workflows.

Quote Request

Request a Quote for 8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.